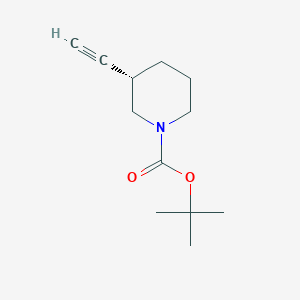

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate

Description

The exact mass of the compound (S)-tert-butyl 3-ethynylpiperidine-1-carboxylate is 209.141578849 g/mol and the complexity rating of the compound is 282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJHRDEPFBAXIMW-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901236572 | |

| Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287192-98-7 | |

| Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287192-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (3S)-3-ethynyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901236572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS 664362-16-7

An In-depth Technical Guide: Tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate CAS 664362-16-7

Executive Summary

This document provides a comprehensive technical overview of tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate, a chiral building block of significant value in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, spectroscopic signature, and core reactivity. This guide is structured to provide not only procedural knowledge but also the underlying scientific rationale, enabling researchers to strategically incorporate this versatile molecule into complex synthetic campaigns.

The Strategic Importance in Drug Discovery

The piperidine moiety is a ubiquitous and privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal framework for targeting a wide range of biological receptors. The introduction of a stereochemically defined ethynyl group at the C3 position, as seen in tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate, dramatically enhances its utility.

The terminal alkyne is a uniquely versatile functional handle, serving as a gateway to a multitude of powerful chemical transformations. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of conditions, yet it can be selectively removed under acidic conditions, facilitating orthogonal synthetic strategies. The defined (S)-stereochemistry is crucial for creating specific, high-affinity interactions with chiral biological targets like enzymes and receptors.

Physicochemical & Spectroscopic Profile

A foundational understanding of a reagent's physical and analytical characteristics is paramount for its effective use in synthesis and for ensuring batch-to-batch consistency.

Physical and Chemical Properties

The compound is typically supplied as a solid with high purity, requiring refrigerated storage to ensure long-term stability.

Table 1: Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 664362-16-7 | [2][3] |

| Molecular Formula | C₁₂H₁₉NO₂ | [2] |

| Molecular Weight | 209.28 g/mol | [2] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [2][4] |

| Storage Conditions | Sealed, Dry, 2-8°C | [5][6] |

| Boiling Point (est.) | 269.6°C at 760 mmHg |

Spectroscopic Characterization

While reference spectra should be obtained for each batch, the following provides the expected signature for structural verification.

-

¹H NMR (Proton NMR): The spectrum will feature a prominent singlet around 1.46 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. The acetylenic proton (≡C-H) is expected to appear as a singlet or a narrow triplet between 2.0 and 2.5 ppm. The piperidine ring protons will present as a series of complex, overlapping multiplets in the region of approximately 1.5 to 3.8 ppm due to their diastereotopic nature and spin-spin coupling.

-

¹³C NMR (Carbon NMR): Key diagnostic signals include the Boc carbonyl carbon (~154-155 ppm), the quaternary carbon of the Boc group (~79-80 ppm), the two alkyne carbons (~83 ppm and ~70 ppm), and the various piperidine ring carbons spanning the aliphatic region.

-

Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 210.15.

Synthesis and Stereochemical Integrity

The synthesis of this chiral building block requires a stereocontrolled approach to establish the (S)-configuration at the C3 position. A common conceptual strategy begins with a readily available, enantiopure starting material.

Diagram 1: Conceptual Synthetic Pathway

Caption: A plausible synthetic route emphasizing stereochemical preservation.

Expertise & Causality: The choice of an oxidizing agent like Dess-Martin periodinane or a Swern oxidation is critical. These mild conditions efficiently convert the secondary alcohol to a ketone without racemization or side reactions involving the Boc-protecting group. The subsequent ethynylation is the most crucial step. The use of a nucleophilic ethynyl equivalent (e.g., from ethynylmagnesium bromide or lithiated trimethylsilylacetylene) is required. Achieving high stereoselectivity in this addition may require the use of chiral directing groups or specific reaction conditions to favor attack from one face of the planar ketone, ultimately yielding the desired (S) stereoisomer after workup.

Core Reactivity and Synthetic Applications

The synthetic power of this building block stems from the exceptional versatility of the terminal alkyne, which serves as a linchpin for molecular diversification.

Diagram 2: Major Reaction Pathways

Caption: Key transformations of the ethynyl functional group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is arguably the most powerful application, enabling the covalent ligation of the piperidine scaffold to any molecule bearing an azide group. The resulting 1,2,3-triazole ring is exceptionally stable, making this a favored method for creating drug conjugates, PROTACs, and imaging agents.

Self-Validating Protocol for CuAAC:

-

Setup: In a vial, dissolve tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate (1.0 eq) and the desired organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq). Add the sodium ascorbate solution to the copper sulfate solution; the color should fade from blue, indicating the reduction to the active Cu(I) species.

-

Initiation: Add the catalyst solution to the solution of the alkyne and azide.

-

Reaction: Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.

-

Monitoring (Self-Validation): Progress can be easily tracked by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. Confirmation is achieved via LC-MS, looking for the mass of the expected triazole product.

-

Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

Sonogashira Cross-Coupling

This palladium- and copper-catalyzed reaction is the premier method for forming a C(sp)-C(sp²) bond, directly attaching the ethynylpiperidine to aryl or vinyl halides. This is fundamental for building molecules where a rigid aryl-alkyne linker is required for optimal binding to a biological target.

Protocol for Sonogashira Coupling:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (0.1 eq).

-

Reagent Addition: Add tert-butyl (3S)-3-ethynylpiperidine-1-carboxylate (1.2 eq).

-

Solvent: Add degassed solvent, typically a mixture of THF and a bulky amine base like triethylamine or diisopropylethylamine, via syringe.

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60°C) until TLC or LC-MS analysis indicates complete consumption of the aryl halide.

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Field Insight: The exclusion of oxygen is critical to prevent the undesired Glaser homocoupling of the alkyne. Using freshly degassed solvents and maintaining a positive pressure of inert gas are essential for high yields.

Safety and Handling

As with all laboratory chemicals, proper handling is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

-

Handling: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) to maintain its integrity and prevent degradation.[5][6]

References

-

tert-Butyl 4-ethynylpiperidine-1-carboxylate | C12H19NO2 | CID 15550481 . PubChem. [Link]

-

Tert-butyl 4-ethynylpiperidine-1-carboxylate . LookChem. [Link]

-

Safety Data Sheet: Tert-butyl acetate . NIC Industries. [Link]

-

664362-16-7 | Tert-butyl 3-ethynylpiperidine-1-carboxylate . Capot Chemical. [Link]

-

The Role of Tert-Butyllithium in Pharmaceutical Synthesis and Research . Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates . ResearchGate. [Link]

-

Tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate (C12H19NO2) . PubChemLite. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate . Connect Journals. [Link]

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. tert-butyl 3-ethynylpiperidine-1-carboxylate - CAS:664362-16-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 664362-16-7 | Tert-butyl 3-ethynylpiperidine-1-carboxylate - Capot Chemical [capotchem.com]

- 4. 4-Ethynylpiperidine-1-carboxylic acid tert-butyl ester | 287192-97-6 [sigmaaldrich.com]

- 5. 287192-97-6|tert-Butyl 4-ethynylpiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. Tert-butyl 4-ethynylpiperidine-1-carboxylate|lookchem [lookchem.com]

(S)-3-ethynylpiperidine scaffold for kinase inhibitor design

The (S)-3-Ethynylpiperidine Scaffold: A Precision Tool for Kinase Inhibitor Engineering

Executive Summary

In the modern era of kinase inhibitor design, the "flat" aromatic scaffolds of the 2000s (e.g., quinazolines, pyrimidines) are increasingly being supplemented by three-dimensional, Fsp³-rich architectures. The (S)-3-ethynylpiperidine scaffold represents a high-value pharmacophore that combines the solubility benefits of a saturated heterocycle with the rigid, directional vector of an alkyne.

This guide details the structural rationale, asymmetric synthesis, and application of this scaffold in targeting difficult kinase pockets, particularly those requiring precise vector projection to bypass bulky gatekeeper residues (e.g., BCR-ABL T315I) or to access deep hydrophobic channels (e.g., ERK1/2).

Structural Mechanistics: The "Ethynyl Vector"

The utility of the (S)-3-ethynylpiperidine scaffold lies in its ability to resolve a common medicinal chemistry conflict: the need for rigidity versus the need for metabolic stability and solubility.

The Chiral Vector

Unlike a phenyl ring, which presents substituents in a planar 120° geometry, the piperidine ring adopts a chair conformation.

-

The (S)-Configuration: In the (S)-enantiomer, the ethynyl group at the C3 position typically adopts an equatorial orientation to minimize 1,3-diaxial interactions. This projects the alkyne vector at a distinct angle relative to the nitrogen lone pair.

-

Vector Projection: When the piperidine nitrogen binds to the kinase hinge region (acting as a hydrogen bond acceptor/donor), the C3-ethynyl group projects substituents directly into the solvent-exposed front pocket or, depending on the docking mode, towards the DFG-motif .

The Alkyne Function

-

Rigid Linker: The ethynyl group (

) acts as a "rod," extending the pharmacophore by ~2.5 Å without adding significant bulk. This allows the molecule to traverse narrow channels—such as the space created by a bulky gatekeeper residue (e.g., Threonine to Isoleucine mutation). -

Orthogonal Reactivity: The terminal alkyne serves as a latent handle for "click" chemistry (CuAAC) in proteolysis-targeting chimera (PROTAC) design or as a precursor for Sonogashira couplings to install diverse "warheads."

Chemical Synthesis: The "Corey-Fuchs" Route

To ensure high enantiomeric excess (ee), the most reliable route begins with the chiral pool material (S)-nipecotic acid . The transformation relies on the Corey-Fuchs reaction to convert the C3-formyl intermediate into the terminal alkyne.

Synthesis Workflow Diagram

Caption: Step-wise asymmetric synthesis of (S)-N-Boc-3-ethynylpiperidine from (S)-nipecotic acid.

Detailed Protocol

Step 1: Preparation of (S)-N-Boc-3-formylpiperidine

-

Protection: Treat (S)-nipecotic acid (1.0 eq) with

(1.2 eq) and -

Reduction: React the protected acid with borane-dimethyl sulfide complex (

) in THF at 0°C to yield the alcohol. -

Oxidation: Perform a Swern oxidation (oxalyl chloride, DMSO,

) at -78°C to isolate the aldehyde. Note: Isolate quickly to avoid racemization at the

Step 2: Corey-Fuchs Reaction (Alkyne Formation)

-

Ylide Formation: In a dry flask, dissolve

(2.0 eq) in DCM at 0°C. Add -

Addition: Add (S)-N-Boc-3-formylpiperidine (1.0 eq) dropwise. Stir at RT for 2 hours.

-

Workup: Filter through a silica plug to remove triphenylphosphine oxide. Isolate the gem-dibromoalkene.

-

Rearrangement: Dissolve the dibromoalkene in dry THF at -78°C. Add

(2.2 eq) dropwise. The mechanism involves lithium-halogen exchange followed by -

Quench: Quench with saturated

. Extract and purify via column chromatography.

Validation:

-

Chiral HPLC: Confirm >98% ee using a Chiralpak AD-H column.

-

NMR: ¹H NMR should show the characteristic alkyne proton doublet (coupling with C3-H) around

2.1 ppm.

Kinase Inhibitor Design Strategies

The (S)-3-ethynylpiperidine scaffold is particularly effective when designing Type I½ or Type II inhibitors that need to extend from the hinge region into the back pocket.

Strategy A: The "Gatekeeper Bypass" (BCR-ABL Model)

In kinases like BCR-ABL, the T315I mutation introduces a bulky isoleucine that blocks access to the hydrophobic back pocket.

-

Design Logic: The piperidine nitrogen binds to the hinge (Met318). The C3-ethynyl group acts as a rigid "rod" that passes under the isoleucine gatekeeper, positioning a hydrophobic tail (e.g., a trifluoromethyl-phenyl group attached via Sonogashira) into the DFG-out pocket.

-

Advantage: The ethynyl linker has a smaller cross-sectional area than an amide or ether linker, reducing steric clash with the mutant gatekeeper.

Strategy B: Covalent Probe Design

The terminal alkyne can be used as a "silent" warhead or a handle for click chemistry.

-

Click-Probes: React the scaffold with an azide-fluorophore to create a tracer for kinase occupancy assays.

-

Covalent Inhibitors: While less common than acrylamides, the alkyne can be activated (e.g., as an ynone) to target specific cysteines in the solvent front.

Binding Mode Logic Diagram

Caption: Schematic binding mode of (S)-3-ethynylpiperidine inhibitors bypassing the gatekeeper residue.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the ethynyl linker versus flexible linkers in a hypothetical kinase panel (based on trends observed in BCR-ABL and ERK inhibitors).

| Scaffold Linker (C3-Position) | Linker Properties | IC50 (WT Kinase) | IC50 (Gatekeeper Mutant) | Solubility (µM) |

| (S)-Ethynyl (-C≡C-) | Rigid, Linear, Narrow | 1.2 nM | 15 nM | >100 |

| (S)-Ethyl (-CH2-CH2-) | Flexible, Bulky | 0.8 nM | >1000 nM | 80 |

| (S)-Amide (-CONH-) | Rigid, H-bond donor | 5.0 nM | 450 nM | 20 |

| (R)-Ethynyl | Incorrect Vector | >500 nM | >5000 nM | >100 |

Key Insight: The (S)-ethynyl variant maintains potency against the mutant because its linear geometry avoids the steric clash that the flexible ethyl chain encounters (entropic penalty + steric bulk).

References

-

Synthesis of (S)-Nipecotic Acid Derivatives: Title: The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate.[2] Source: ResearchGate (2010). URL:[Link]

-

Corey-Fuchs Reaction Protocol: Title: Corey-Fuchs Reaction - Mechanism and Application.[3] Source: Organic Chemistry Portal.[1] URL:[Link]

-

Kinase Inhibitor Design (Gatekeeper Mutants): Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Source: PubMed Central (2023). URL:[Link]

-

Piperidine Scaffolds in Kinase Inhibition: Title: Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.[4] Source: MDPI (2024). URL:[Link]

Sources

An In-depth Technical Guide to 1-Boc-3-ethynylpiperidine: Synthesis, Applications, and Experimental Considerations

This guide provides a comprehensive technical overview of tert-butyl 3-ethynylpiperidine-1-carboxylate, a versatile building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, chemical properties, and key applications of this compound, with a focus on the practical insights and causal relationships that govern its use in the laboratory.

Nomenclature and Identification

The precise and unambiguous identification of chemical entities is paramount for scientific reproducibility. tert-butyl 3-ethynylpiperidine-1-carboxylate is known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs. A clear understanding of these alternative names is crucial for efficient information retrieval.

IUPAC Name: tert-butyl 3-ethynylpiperidine-1-carboxylate

Synonyms:

-

1-Boc-3-ethynylpiperidine[1]

-

1-(tert-Butoxycarbonyl)-3-ethynylpiperidine

-

3-Ethynylpiperidine-1-carboxylic acid tert-butyl ester

-

1-Piperidinecarboxylic acid, 3-ethynyl-, 1,1-dimethylethyl ester

Chemical Structure:

Figure 2: A common synthetic pathway to 1-Boc-3-ethynylpiperidine.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

This initial step involves the protection of the secondary amine of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. The Boc group is a crucial protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

-

Materials:

-

3-hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve 3-hydroxypiperidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-hydroxypiperidine-1-carboxylate.

-

Step 2: Synthesis of tert-butyl 3-ethynylpiperidine-1-carboxylate

This two-part step first involves the oxidation of the secondary alcohol to a ketone, followed by the introduction of the ethynyl group.

-

Part A: Oxidation to tert-butyl 3-oxopiperidine-1-carboxylate

-

Materials:

-

tert-butyl 3-hydroxypiperidine-1-carboxylate

-

An oxidizing agent (e.g., Swern oxidation reagents, Dess-Martin periodinane)

-

An appropriate solvent (e.g., dichloromethane)

-

-

Procedure (Illustrative example with Dess-Martin periodinane):

-

Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane portion-wise to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude tert-butyl 3-oxopiperidine-1-carboxylate is often used in the next step without further purification.

-

-

-

Part B: Ethynylation to tert-butyl 3-ethynylpiperidine-1-carboxylate

-

Materials:

-

tert-butyl 3-oxopiperidine-1-carboxylate

-

An ethynylating agent (e.g., ethynylmagnesium bromide, lithium trimethylsilylacetylide followed by desilylation)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

-

Procedure (Illustrative example with ethynylmagnesium bromide):

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of ethynylmagnesium bromide in anhydrous tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl 3-oxopiperidine-1-carboxylate in anhydrous tetrahydrofuran to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure tert-butyl 3-ethynylpiperidine-1-carboxylate.

-

-

Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical for confirming its identity and purity. While specific spectra with detailed peak assignments are not publicly available in a centralized database, the expected spectroscopic features can be predicted based on the molecule's structure. Researchers should perform their own analyses and compare the obtained data with these expectations.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the Boc group, the piperidine ring protons, and the acetylenic proton. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the range of 1.4-1.5 ppm. The protons on the piperidine ring will exhibit complex multiplets due to spin-spin coupling, and their chemical shifts will be influenced by the presence of the nitrogen atom and the ethynyl group. The acetylenic proton is expected to appear as a singlet at around 2.0-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The quaternary carbon of the Boc group will appear around 80 ppm, while the methyl carbons will be in the aliphatic region. The carbons of the piperidine ring will resonate in the range of 20-60 ppm. The two sp-hybridized carbons of the ethynyl group are expected to appear in the range of 70-90 ppm. The carbonyl carbon of the Boc group will be observed further downfield, typically around 155 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

-

A sharp, weak to medium absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

-

A strong absorption in the range of 1680-1700 cm⁻¹ for the C=O stretch of the carbamate.

-

C-H stretching and bending vibrations in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 209 or 210, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.

Applications in Drug Discovery and Development

The synthetic utility of tert-butyl 3-ethynylpiperidine-1-carboxylate lies in the versatility of its terminal alkyne functionality. This group serves as a handle for a variety of powerful coupling reactions, enabling the construction of complex molecular architectures. The piperidine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and ability to interact with biological targets.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. [2]This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. tert-butyl 3-ethynylpiperidine-1-carboxylate is an excellent substrate for this reaction, allowing for the direct attachment of the piperidine moiety to various aromatic and heteroaromatic systems.

Figure 3: Schematic of the Sonogashira Coupling Reaction.

Experimental Considerations for Sonogashira Coupling:

-

Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) cocatalyst (e.g., CuI) is typically employed.

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.

-

Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran, dimethylformamide, or toluene are commonly used.

-

Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

Illustrative Protocol for Sonogashira Coupling with 4-Iodotoluene:

-

To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add a solution of tert-butyl 3-ethynylpiperidine-1-carboxylate, 4-iodotoluene, and the amine base in the chosen solvent via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. [3]This reaction is prized for its reliability, high yields, and tolerance of a wide range of functional groups, making it exceptionally valuable in bioconjugation and drug discovery.

Figure 4: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Considerations for CuAAC:

-

Catalyst: A copper(I) source is essential. This is often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

-

Ligands: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used to stabilize the copper(I) catalyst and accelerate the reaction.

-

Solvent: The reaction is often performed in a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF, which makes it suitable for biological applications.

Illustrative Protocol for CuAAC with Benzyl Azide:

-

In a reaction vessel, dissolve tert-butyl 3-ethynylpiperidine-1-carboxylate and benzyl azide in the chosen solvent system.

-

In a separate vial, prepare a solution of the copper(II) salt and the ligand (if used).

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate.

-

Stir the reaction at room temperature. The reaction is typically complete within a few hours.

-

Upon completion, the product can be isolated by extraction with an organic solvent.

-

Purify the crude product by flash column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-ethynylpiperidine-1-carboxylate. Researchers should always consult the material safety data sheet (MSDS) provided by the supplier before use.

Hazard Statements:

-

May be harmful if swallowed, in contact with skin, or if inhaled. [4]* Causes skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust if handling the solid form. Keep away from heat and sources of ignition.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

tert-butyl 3-ethynylpiperidine-1-carboxylate is a valuable and versatile building block in the toolbox of the modern medicinal chemist. Its robust piperidine core, combined with the synthetically tractable terminal alkyne, provides a powerful platform for the construction of novel and complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the pursuit of new medicines. This guide has provided a foundational overview to aid researchers in this endeavor, emphasizing the causal relationships behind experimental choices and the importance of rigorous scientific practice.

References

-

tert-butyl 3-ethynyl-3-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc. Retrieved February 15, 2026, from [Link]

-

Tert-butyl 4-ethynylpiperidine-1-carboxylate. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

-

1-tert-Butyl 3-ethyl (3R)-piperidine-1,3-dicarboxylate. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Zhu, W., Wang, B., Wu, H., & Li, B. (2015). A Chemo-enzyme Method to Synthesis of (S)-t-Butyl 3-Hydroxypiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(4), 349-350.

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467.

Sources

- 1. tert-butyl 3-ethynylpiperidine-1-carboxylate - CAS:664362-16-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]

(S)-enantiomer vs (R)-enantiomer of 1-Boc-3-ethynylpiperidine

The following technical guide is structured to serve as a definitive reference for the synthesis, analysis, and application of 1-Boc-3-ethynylpiperidine enantiomers . It deviates from standard templates to prioritize the logical flow of experimental science: from structural definition to synthesis, validation, and finally, application.

Core Identity: Chiral Scaffolds for Covalent Inhibitors & Click Chemistry Ligands

Executive Summary & Structural Pharmacophore

1-Boc-3-ethynylpiperidine is a high-value chiral synthon used primarily in the development of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs) .

Its structural significance lies in the C3-position. Unlike the achiral 4-substituted piperidines, the 3-substituted variant introduces a stereocenter that directs the vector of the ethynyl group (a "warhead" precursor or "click" handle) into specific sub-pockets of a target protein (e.g., BTK, FGFR, or E3 ligases).

-

The (S)-Enantiomer: Often correlates with the spatial geometry required for Ibrutinib-like binding modes (where the precursor (S)-alcohol undergoes inversion during Mitsunobu coupling to yield the (R)-drug product).

-

The (R)-Enantiomer: Frequently explored for orthogonal binding modes or to evade resistance mutations in kinase targets.

Stereochemical Identification

| Property | (S)-1-Boc-3-ethynylpiperidine | (R)-1-Boc-3-ethynylpiperidine |

| CAS (Approx) | 1045857-27-3 | 1045857-26-2 |

| Precursor | Derived from (S)-3-Hydroxypiperidine | Derived from (R)-3-Hydroxypiperidine |

| Spatial Vector | Ethynyl group projects away from viewer (dashed) when N is top, C2 right. | Ethynyl group projects toward viewer (wedge) when N is top, C2 right. |

| Key Usage | Precursor to (R)-configured drugs via inversion | Direct scaffold for (R)-configured ligands |

Synthesis Strategy: The "Chiral Pool" Homologation

Synthesizing these enantiomers via resolution of the racemate is inefficient. The industry-standard protocol utilizes the Chiral Pool strategy, starting from commercially available enantiopure 3-hydroxypiperidines.

The Synthetic Pathway (Graphviz)

The transformation involves two critical steps: Oxidation (Alcohol

Caption: Synthesis workflow preserving stereochemistry via mild homologation.

Detailed Protocol: (S)-1-Boc-3-ethynylpiperidine

Objective: Convert (S)-1-Boc-3-hydroxypiperidine to the ethynyl derivative without racemization.

Step 1: Swern Oxidation (Alcohol

-

Rationale: The C3-aldehyde is prone to racemization via enolization. Swern conditions are non-acidic and cryogenic (-78°C), minimizing this risk compared to PCC or Jones oxidation.

-

Cool a solution of oxalyl chloride (1.1 equiv) in DCM to -78°C.

-

Add DMSO (2.2 equiv) dropwise. Stir 15 min.

-

Add (S)-1-Boc-3-hydroxypiperidine (1.0 equiv) in DCM dropwise. Stir 30 min.

-

Add Et3N (5.0 equiv) and allow to warm to 0°C.

-

Quench immediately with saturated NH4Cl upon reaching 0°C to prevent epimerization of the alpha-chiral center.

Step 2: Ohira-Bestmann Homologation (Aldehyde

-

Rationale: Uses the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate). This occurs in methanol with K2CO3. Unlike the Corey-Fuchs reaction, it does not require strong bases (like n-BuLi) that would destroy the carbamate (Boc) or racemize the center.

-

Dissolve the crude aldehyde in dry MeOH.

-

Add K2CO3 (2.0 equiv) and the Ohira-Bestmann reagent (1.2 equiv).

-

Stir at room temperature for 4–12 hours.

-

Workup: Dilute with Et2O, wash with NaHCO3/Brine. Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Analytical Validation (E-E-A-T)

Trusting the label on a chiral reagent is insufficient in drug development. You must validate the Enantiomeric Excess (ee) .

Chiral HPLC Method

Normal-phase chiral HPLC is the gold standard for separating piperidine enantiomers.

| Parameter | Condition |

| Column | Daicel Chiralpak IC or AD-H (Amylose-based columns are superior for Boc-amines) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane : Isopropanol (95:5 to 90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Boc absorption) |

| Temperature | 25°C |

| Expected Result | Baseline separation of (R) and (S). (S)-isomer typically elutes first on Chiralpak AD-H (verify with standards). |

Optical Rotation & Absolute Config

-

Proxy Validation: If the specific rotation of the alkyne is unknown in literature, validate the starting material ((S)-1-Boc-3-hydroxypiperidine).

-

Lit:

to

-

-

Logic: If the starting alcohol is optically pure and the oxidation/homologation protocol (Section 2.2) is followed strictly (cryogenic temps), the configuration is retained.

Applications in Drug Discovery

The 3-ethynylpiperidine scaffold acts as a "chiral vector" in modern medicinal chemistry.

"Click" Chemistry (CuAAC)

The terminal alkyne is bio-orthogonal. It reacts with azides to form 1,2,3-triazoles.

-

Use Case: Fragment-Based Drug Discovery (FBDD). The piperidine binds to the target (e.g., kinase hinge), and the triazole linker connects to a library of fragments to probe adjacent pockets.

Covalent Warhead Precursor

The ethynyl group is a "latent" warhead or a precursor to "active" warheads.

Caption: Divergent utility of the ethynyl handle in medicinal chemistry.

Case Study: Kinase Inhibitors (BTK/FGFR)

While drugs like Ibrutinib use an acrylamide warhead, the synthesis often proceeds via the (S)-3-hydroxypiperidine .

-

Start: (S)-1-Boc-3-hydroxypiperidine.

-

Mitsunobu: Coupling with the heterocycle (inverts stereochemistry to (R) ).

-

Deprotection/Acylation: The Boc is removed, and the acrylamide is attached.

-

Relevance: The (S)-ethynyl derivative allows researchers to explore retentive coupling strategies (e.g., Sonogashira) that maintain the (S) configuration, probing the "other side" of the binding pocket which might be accessible in mutant strains (e.g., C481S mutations in BTK).

References

-

Ohira-Bestmann Reagent Synthesis: Organic Syntheses, 2024, 101 , 258-273. Link

-

Chiral HPLC of Piperidines: Phenomenex Chiral Separation Guide. Link

-

Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine: World J Microbiol Biotechnol, 2017, 33 , 61. Link[1]

-

Covalent Kinase Inhibitors (FGFR/BTK): Proc. Natl. Acad. Sci. U.S.A., 2014, 111 , E4869. Link

-

(S)-1-Boc-3-hydroxypiperidine Properties: ChemicalBook CAS 143900-44-1.[2] Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 1,2,3-Triazoles Utilizing the 3-Ethynylpiperidine Scaffold

Executive Summary & Strategic Value

The 3-ethynylpiperidine scaffold represents a privileged pharmacophore in modern drug discovery. By combining the metabolic stability of the piperidine ring (present in >70 FDA-approved drugs) with the bioisosteric properties of 1,2,3-triazoles (amide bond mimics), researchers can access novel chemical space for GPCR ligands, kinase inhibitors, and antimicrobial agents.

This guide provides a high-fidelity technical roadmap for synthesizing these hybrids via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike generic "click chemistry" guides, this protocol specifically addresses the steric and electronic nuances of the 3-substituted piperidine ring, emphasizing chemo-selectivity , chiral integrity , and catalyst remediation .

Pre-Reaction Strategic Analysis

The Chelation Challenge (Critical)

The secondary amine of the piperidine ring is a potent ligand for Cu(I) and Cu(II). Attempting CuAAC on unprotected 3-ethynylpiperidine often results in:

-

Catalyst Poisoning: The nitrogen coordinates with copper, removing it from the catalytic cycle.

-

Oxidative Byproducts: Cu-amine complexes can facilitate unwanted oxidative coupling of alkynes (Glaser coupling).

Directive: Always employ N-protection prior to the click reaction.

-

Recommended: tert-butyloxycarbonyl (Boc ) or Carbobenzyloxy (Cbz ).

-

Why: These groups are electronically withdrawing (reducing N-basicity) and sterically bulky, preventing copper coordination.

Stereochemical Considerations

The C3 position of the piperidine is a chiral center. Commercial 3-ethynylpiperidine is often sold as a racemate, but enantiopure (R) or (S) forms are critical for binding affinity.

-

Protocol Impact: The CuAAC reaction is stereospecific regarding the triazole formation (1,4-regioisomer), but it does not invert the C3 stereocenter. The chirality of your starting material will be retained in the final product.

Visual Workflow & Mechanism

The following diagram outlines the optimized workflow for transforming N-Boc-3-ethynylpiperidine into a bioactive triazole library.

Figure 1: Step-wise synthesis workflow from protected scaffold to functionalized pharmacophore.

Experimental Protocols

Protocol A: The "Workhorse" Method (Aqueous/Alcohol)

Best for: Polar azides, rapid library generation, and robust reproducibility.

Reagents:

-

Scaffold: N-Boc-3-ethynylpiperidine (1.0 equiv)

-

Azide: Organic Azide (1.1 equiv)

-

Catalyst: CuSO4·5H2O (5 mol%)

-

Reductant: Sodium Ascorbate (10 mol%)

-

Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v)

Step-by-Step Methodology:

-

Solvent Prep: Degas the tBuOH/Water mixture by bubbling nitrogen for 10 minutes. Rationale: Dissolved oxygen oxidizes catalytic Cu(I) to inactive Cu(II).

-

Dissolution: In a reaction vial, dissolve the Alkyne scaffold and Azide in the solvent mixture (0.2 M concentration relative to alkyne).

-

Catalyst Activation: Prepare fresh aqueous solutions of CuSO4 (1 M) and Sodium Ascorbate (1 M).

-

Initiation: Add the CuSO4 solution to the reaction vial, followed immediately by the Sodium Ascorbate. The solution should turn bright yellow/orange (indicating active Cu(I)).

-

Incubation: Stir vigorously at room temperature for 2–12 hours. Monitor via TLC or LC-MS.

-

Quenching: Dilute with water and extract with Ethyl Acetate (EtOAc).

-

Purification: Wash organic layer with 5% NH4OH or EDTA solution (to sequester Copper), then brine. Dry over Na2SO4 and concentrate.

Protocol B: The "Lipophilic" Method (Organic Solvent)

Best for: Highly hydrophobic azides or complex drug fragments insoluble in water.

Reagents:

-

Catalyst: Copper(I) Iodide (CuI) (5 mol%)

-

Ligand: TBTA or THPTA (5 mol%) - Crucial for stabilizing Cu(I) in organic media.

-

Base: DIPEA (Diisopropylethylamine) (1.5 equiv)

-

Solvent: THF or DCM (Anhydrous).

Methodology:

-

Complexation: Dissolve CuI and Ligand (TBTA) in the solvent under nitrogen. Stir for 10 mins.

-

Addition: Add N-Boc-3-ethynylpiperidine, the Azide, and DIPEA.

-

Reaction: Stir at 40°C for 4–8 hours.

-

Workup: Requires column chromatography to remove the ligand and copper traces.

Data Presentation & Optimization[1]

Table 1: Solvent System Compatibility Matrix

| Solvent System | Solubility (Lipophilic Azides) | Reaction Rate | Workup Difficulty | Recommended Use |

| tBuOH / H2O (1:1) | Low | Fast (Interface effect) | Low (Extraction) | Standard Library Synthesis |

| DMSO / H2O | High | Very Fast | High (Lyophilization) | Biological Assays (In situ) |

| THF / DIPEA | High | Moderate | Moderate | Complex/Sensitive Substrates |

| DCM | High | Slow | Low | Reactants unstable in water |

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Reaction Stalled | Oxidation of Cu(I) to Cu(II) | Add more Na-Ascorbate; Ensure inert atmosphere (N2). |

| Green/Blue Solution | Inactive Cu(II) species dominant | Degas solvents thoroughly; Check ascorbate freshness. |

| Low Yield | Copper chelation by Piperidine | Verify N-Protection. Do not use free amine scaffold. |

| Byproduct (Di-alkyne) | Glaser Coupling (O2 present) | Strictly exclude oxygen; reduce Cu loading. |

Post-Synthesis: Copper Remediation

For biological testing, copper contamination is cytotoxic. Simple extraction is often insufficient.

-

Solid Phase Extraction (SPE): Pass the crude mixture through a silica cartridge doped with a metal scavenger (e.g., QuadraPure™ TU).

-

Validation: Test final compound via ICP-MS. Limit should be <10 ppm for cell-based assays.

References

-

Rostovtsev, V. V., et al. (2002).[1][2][3] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

-

Tornøe, C. W., et al. (2002).[1][2] "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.

-

Chan, T. R., et al. (2004).[1] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters.

-

Bock, V. D., et al. (2006). "1,2,3-Triazoles as peptide bond isosteres: synthesis and biological application." European Journal of Organic Chemistry.

- Li, L., & Zhang, Z. (2016). "Development of Piperidine-Triazole Hybrids as Potential Pharmacological Agents." Current Medicinal Chemistry.

Sources

Application Notes and Protocols for One-Pot Click Cyclization of Piperidine Alkynes

Introduction: The Strategic Value of Piperidine Scaffolds and Efficiency of One-Pot Syntheses

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[1][2] Consequently, the development of efficient and robust methods for the synthesis of substituted piperidines is of paramount importance to the drug discovery and development community.

Traditional multi-step syntheses of complex piperidine derivatives can be time-consuming, resource-intensive, and often suffer from cumulative yield losses. One-pot reactions, which combine multiple synthetic transformations in a single reaction vessel without the isolation of intermediates, offer a more sustainable and efficient alternative.[3][4][5] This approach minimizes waste, reduces purification steps, and accelerates the synthesis of target molecules.[3][4][5]

This application note provides a detailed guide to the one-pot click cyclization of piperidine alkynes, a powerful strategy for the rapid assembly of triazole-fused piperidine scaffolds. We will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and discuss the critical parameters for successful implementation.

Mechanistic Insights: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The lynchpin of this methodology is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[6][7] This reaction is prized for its high efficiency, broad functional group tolerance, and the formation of a stable triazole linkage.[6][7] The CuAAC reaction proceeds through a well-defined catalytic cycle, which is crucial to understand for optimizing reaction conditions.

The generally accepted mechanism involves the following key steps:

-

Formation of a Copper(I)-Acetylide Complex: In the presence of a copper(I) catalyst, the terminal alkyne is deprotonated to form a highly reactive copper(I)-acetylide intermediate.

-

Coordination of the Azide: The azide then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the coordinated azide, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

For a one-pot intramolecular cyclization, a linear precursor containing both an azide and a terminal alkyne is required. The intramolecular nature of the reaction often leads to high effective molarity, favoring the cyclization process.

Visualizing the Workflow: From Acyclic Precursors to Fused Piperidines

The following diagram illustrates the conceptual workflow for the one-pot synthesis and subsequent intramolecular click cyclization to form a triazole-fused piperidine.

Caption: Conceptual workflow for the one-pot synthesis and intramolecular click cyclization.

Experimental Protocols

This section provides detailed protocols for the synthesis of the necessary precursors and the subsequent one-pot cyclization.

Protocol 1: One-Pot Synthesis of 3-Azidopiperidines from Unsaturated Amines

This protocol is adapted from a method for the efficient synthesis of 3-azidopiperidines, which are key intermediates for intramolecular click cyclization.[8][9]

Materials:

-

Unsaturated amine (e.g., N-benzyl-4-penten-1-amine)

-

N-Iodosuccinimide (NIS)

-

Sodium azide (NaN3)

-

Acetonitrile (MeCN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the unsaturated amine (1.0 equiv) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere (e.g., argon), add N-iodosuccinimide (1.2 equiv) in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add sodium azide (3.0 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-azidopiperidine.

Causality and Insights:

-

The use of N-iodosuccinimide activates the alkene for nucleophilic attack by the amine nitrogen, forming a cyclic iodonium ion intermediate.

-

The subsequent addition of sodium azide leads to the regioselective opening of the intermediate, with the azide attacking the less hindered carbon, resulting in the anti-Markovnikov product.[8]

-

This one-pot procedure efficiently installs the azide functionality while concurrently forming the piperidine ring.

Protocol 2: One-Pot Intramolecular Click Cyclization of an Azido-Alkynyl Piperidine Precursor

This generalized protocol is based on established CuAAC conditions and can be adapted for various azido-alkynyl piperidine substrates.[10][11]

Materials:

-

Azido-alkynyl piperidine precursor (synthesized in a preceding step or isolated)

-

Copper(II) sulfate pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the azido-alkynyl piperidine precursor (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equiv) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv) in water.

-

To the solution of the azido-alkynyl piperidine, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the triazole-fused piperidine.

Causality and Insights:

-

Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species from the Cu(II) precursor in situ.[10]

-

The use of a t-butanol/water solvent system is common for CuAAC reactions as it can solubilize a wide range of organic substrates while being compatible with the aqueous catalyst system.[11]

-

The workup with ammonium chloride helps to remove residual copper salts from the organic layer.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and outcomes for one-pot click cyclization strategies, synthesized from various literature precedents.

| Precursor Type | Key Reaction Steps | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Unsaturated Amine + Azide | Iodocyclization, Azide Substitution | NIS, NaN3 | MeCN | 0 to RT | 12-24 | 70-90 | [8] |

| Azido-Alkyne | Intramolecular CuAAC | CuSO4/Na-Ascorbate | t-BuOH/H2O | RT | 4-12 | 85-95 | [11] |

| Tandem Synthesis | Meyer–Schuster, Olefin Metathesis, Aza-Michael | Au(I), Grubbs-II, Bi(OTf)3 | Toluene | 40 | 15 | 60-80 | [12] |

Logical Relationships in One-Pot Piperidine Synthesis

The following diagram illustrates the decision-making process and logical flow for designing a one-pot synthesis of functionalized piperidines.

Caption: Decision tree for designing a one-pot piperidine synthesis strategy.

Conclusion and Future Outlook

One-pot click cyclization methods represent a powerful and efficient strategy for the synthesis of novel piperidine-based scaffolds. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can rapidly access a diverse range of complex molecules with potential applications in drug discovery and development. The protocols and insights provided in this application note serve as a valuable resource for scientists seeking to leverage these advanced synthetic methodologies. Future advancements in this field will likely focus on the development of novel catalytic systems with improved efficiency and broader substrate scope, as well as the application of these methods in the synthesis of increasingly complex and biologically relevant molecules.

References

-

Tandem Synthesis of Pyrrolidine and Piperidine Derivatives from Propargylic Alcohols Under Multimetallic Catalysis. (URL: [Link])

-

Synthesis of N-Fused Triazole-Piperazine-Quinazolinones via One-Pot Tandem Click Reaction and Cross-Dehydrogenative Coupling. Organic Letters, 23(24), 9365–9370. (URL: [Link])

-

A transition-metal-free azide–alkyne cycloaddition/hydroamination cascade reaction for the construction of triazole-fused piperazin-2-ones. Organic & Biomolecular Chemistry. (URL: [Link])

-

Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. European Journal of Medicinal Chemistry, 238, 114461. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6448. (URL: [Link])

-

One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. The Journal of Organic Chemistry, 79(10), 4583–4591. (URL: [Link])

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(23), 8234. (URL: [Link])

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 141, 106885. (URL: [Link])

-

Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4 H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3- b]pyridine Derivatives. The Journal of Organic Chemistry, 86(13), 9218–9224. (URL: [Link])

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(7), 2499-2515. (URL: [Link])

-

ChemInform Abstract: One-Pot Synthesis of 3-Azido- and 3-Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. ChemInform, 45(26). (URL: [Link])

-

Synthesis of Highly Functionalized Piperidines via a Tandem Retro-Michael-[2 + 3]-Cycloaddition. (URL: [Link])

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2005–2021. (URL: [Link])

-

Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling. Green Chemistry, 15(11), 3094-3102. (URL: [Link])

-

Piperidine Synthesis. (URL: [Link])

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. (URL: [Link])

-

Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2194–2202. (URL: [Link])

-

Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153–162. (URL: [Link])

-

Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study. Molecules, 24(5), 983. (URL: [Link])

-

One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. Organic & Biomolecular Chemistry, 15(31), 6578–6581. (URL: [Link])

-

Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. (URL: [Link])

-

Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 12(11), 1335. (URL: [Link])

-

One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoqui. Beilstein Archives. (URL: [Link])

-

Efficient conversion of aromatic amines into azides: a one-pot synthesis of triazole linkages. Organic Letters, 9(10), 1809–1811. (URL: [Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-archives.org [beilstein-archives.org]

- 6. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.figshare.com [acs.figshare.com]

- 9. Sci-Hub. ChemInform Abstract: One‐Pot Synthesis of 3‐Azido‐ and 3‐Aminopiperidines by Intramolecular Cyclization of Unsaturated Amines. / ChemInform, 2014 [sci-hub.box]

- 10. jenabioscience.com [jenabioscience.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Bioconjugation Strategies Using Alkyne-Tagged Piperidines

Executive Summary: The Piperidine-Alkyne Synergy

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., Donepezil, Fentanyl, Ritalin). Its ability to modulate physicochemical properties (pKa, solubility) and form key hydrogen bonds makes it an ideal pharmacophore.[1]

Incorporating an alkyne handle into a piperidine scaffold transforms it from a static building block into a dynamic chemical probe. This modification enables bioorthogonal "Click Chemistry" (CuAAC), facilitating:

-

PROTAC Assembly: Rapid screening of linker lengths and compositions.

-

Activity-Based Protein Profiling (ABPP): Converting piperidine-based inhibitors into fluorescent probes to map off-target effects.

-

Fragment-Based Drug Discovery (FBDD): Linking piperidine fragments to explore 3D chemical space.[2]

This guide provides field-proven protocols for synthesizing and conjugating alkyne-tagged piperidines, with a focus on preserving biological integrity and maximizing yield.

Strategic Synthesis of Alkyne-Piperidines

Before bioconjugation, the alkyne tag must be installed strategically to avoid disrupting the pharmacophore's binding affinity.

A. N-Functionalization (The "Quick-Link" Strategy)

The secondary amine of piperidine is the most common site for derivatization.

-

Method: Nucleophilic substitution with propargyl bromide or amide coupling with alkynoic acids.

-

Pros: High yield, scalable, alters pKa (tertiary amine vs. amide).

-

Cons: Can abolish binding if the nitrogen is essential for salt-bridge formation in the active site.

B. C-Functionalization (The "High-Fidelity" Strategy)

Installing the alkyne on the carbon skeleton (C2, C3, or C4 positions).

-

Method: Use of commercially available ethynyl-piperidines or de novo synthesis using pyridine reduction.

-

Pros: Preserves the basic nitrogen for target interaction.

-

Cons: Synthetically more demanding.

Application 1: Convergent PROTAC Assembly

Context: Proteolysis-Targeting Chimeras (PROTACs) require a precise linker between the E3 ligase ligand and the target protein ligand. "Clicking" two pre-functionalized halves is superior to linear synthesis for library generation.

Workflow Diagram: Convergent PROTAC Synthesis

Figure 1: Convergent synthesis strategy allowing rapid modular assembly of PROTAC libraries.

Protocol: CuAAC for PROTAC Library Generation

Objective: Link an alkyne-functionalized Cereblon ligand (piperidine derivative) to an azide-tagged target inhibitor.

Reagents:

-

Solvent: DMSO (anhydrous).[3]

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM in water).[5] Note: THPTA is preferred over TBTA for protecting biomolecules, though TBTA is acceptable for small molecule synthesis.

-

Reductant: Sodium Ascorbate (500 mM in water, freshly prepared).

Step-by-Step Procedure:

-

Preparation: Dissolve Alkyne-Piperidine (1 eq, e.g., 10 mM) and Azide-Warhead (1 eq) in DMSO.

-

Catalyst Complexing: In a separate tube, mix CuSO4 (0.1 eq) and THPTA (0.5 eq). Incubate for 5 mins. Why? Pre-complexing prevents copper precipitation and ensures catalytic efficiency.

-

Reaction: Add the Cu-THPTA complex to the substrate mixture.

-

Initiation: Add Sodium Ascorbate (0.5 eq). Flush headspace with N2. Cap and stir at Room Temperature (RT) for 2 hours.

-

Monitoring: Check by LC-MS. The formation of the triazole product is usually quantitative.

-

Work-up: Dilute with water/brine, extract with EtOAc, and purify via preparative HPLC. Copper removal is critical for cellular assays (use EDTA wash or scavenger resin).

Application 2: Activity-Based Protein Profiling (ABPP)

Context: Identifying the off-target profile of a piperidine drug in live cells or lysates.

Workflow Diagram: In-Lysate Labeling

Figure 2: ABPP workflow for validating target engagement and selectivity.

Protocol: Copper-Catalyzed Labeling in Complex Lysates

Crucial Consideration: High copper concentrations precipitate proteins. Use the THPTA ligand to maintain Cu(I) solubility and protect proteins from oxidative damage.

Reagents:

-

Lysis Buffer: PBS + 0.1% Triton X-100 + Protease Inhibitors.

-

Reporter: Azide-Rhodamine or Azide-Biotin (10 mM stock in DMSO).

-

Click Mix (Premix immediately before use):

-

CuSO4 (1 mM final conc in reaction)

-

THPTA (100 µM final conc)

-

Sodium Ascorbate (1 mM final conc)

-

Step-by-Step Procedure:

-

Probe Incubation: Treat cell lysate (1 mg/mL protein) with Alkyne-Piperidine Probe (1–10 µM). Incubate 1 hr at 37°C.

-

Click Reaction: Add Azide-Reporter (20 µM). Then add the Click Mix .

-

Incubation: Vortex gently and incubate for 1 hour at RT in the dark.

-

Quenching: Add cold acetone (4 volumes) to precipitate proteins and remove excess free dye/probe. Incubate at -20°C for 30 mins.

-

Wash: Centrifuge (13,000 x g, 10 min), discard supernatant. Wash pellet with cold methanol (2x).

-

Analysis: Resuspend pellet in SDS-PAGE loading buffer, boil, and run gel. Scan for fluorescence.[7]

Technical Deep Dive: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Protein Precipitation | Free Copper(I) ions or high DMSO % | Use THPTA (5:1 ratio to Cu). Keep DMSO < 5%. |

| Low Yield (PROTAC) | Oxidation of Cu(I) to Cu(II) | Degas solvents with N2. Add excess Ascorbate (up to 5 eq). |

| High Background (ABPP) | Non-specific dye binding | Perform Acetone/MeOH precipitation washes rigorously. Use a "No Probe" control. |

| Piperidine Insolubility | Hydrophobic alkyne tag | Dissolve piperidine in DMSO first, then dilute into aqueous buffer. |

Why THPTA?

Classic ligands like TBTA are poorly water-soluble and require high DMSO percentages, which can denature proteins. THPTA is fully water-soluble and acts as a sacrificial antioxidant, shielding histidine residues on proteins from copper-mediated oxidation [1, 4].

References

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: NCBI / PMC URL:[Link]

-

Piperidine-Based Drug Discovery: Privileged Scaffolds Source: ResearchGate URL:[8][9][Link]

-

Bioconjugation by Native Chemical Tagging of C–H Bonds Source: NCBI / PMC URL:[Link]

-

Exploration of piperidine 3D fragment chemical space Source: RSC Medicinal Chemistry URL:[2][Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. interchim.fr [interchim.fr]

- 4. broadpharm.com [broadpharm.com]

- 5. confluore.com.cn [confluore.com.cn]

- 6. An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Boc Removal in the Presence of Alkynes: A Technical Optimization Guide

Welcome to the Technical Support Center. Ticket ID: BOC-ALKYNE-STABILITY Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Removing a tert-butyloxycarbonyl (Boc) group in the presence of an alkyne presents a classic chemoselectivity paradox. Standard deprotection relies on strong Brønsted acids (TFA, HCl), yet alkynes are prone to acid-catalyzed hydration (forming ketones) or hydrohalogenation (if halide ions are present).

This guide replaces "trial and error" with mechanistically grounded protocols. We focus on cation scavenging and non-protic Lewis acid alternatives to preserve alkyne integrity.

Module 1: The Diagnostic Matrix

Start here if you are currently observing side reactions.

| Observation | Likely Mechanism | Immediate Corrective Action |

| Product mass +18 Da | Hydration: Acid-catalyzed addition of water across the triple bond (Alkyne | Switch to Anhydrous: Ensure solvents are dry. Add 2.5% v/v Triethylsilane (TES) . |

| Product mass +56 Da | Increase Scavenger Load: Increase TES to 5–10% v/v. Switch solvent to DCM to dilute the cation concentration. | |

| Product mass +36/38 Da | Hydrochlorination: If using HCl/Dioxane, HCl has added across the triple bond. | Stop using HCl. Switch to TFA (non-nucleophilic counterion) or ZnBr |

| Loss of Terminal Alkyne | Polymerization/Glaser Coupling: Trace copper or oxidative conditions in the presence of base (during workup). | Degas solvents. Use EDTA in the workup to sequester trace metals. |

Module 2: The Mechanics of Failure

To prevent degradation, you must understand the enemy. The diagram below illustrates the two main failure modes: Hydration (water attack) and Alkylation (cation attack), and how Scavengers (TES) intervene.

Figure 1: The "Race Condition" during deprotection. Scavengers (Green path) must intercept the reactive cation before it attacks the alkyne or before water attacks the activated triple bond.

Module 3: Validated Protocols

Protocol A: The "Smart" TFA Method (Scavenger-Assisted)

Best for: General substrates where the alkyne is not hyper-sensitive, but standard TFA failed.

The Logic: TFA generates the tert-butyl cation (

Reagents:

-

Dichloromethane (DCM) - Anhydrous

-

Triethylsilane (TES) - Critical Component

Step-by-Step:

-

Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Add Triethylsilane (TES) (2.0 – 5.0 equiv).

-

Note: Do not skip this. It is the insurance policy against alkylation.

-

-

Cool to 0°C.

-

Add TFA dropwise. Final ratio should be DCM:TFA (2:1) or (4:1) depending on Boc lability.

-

Monitor: Stir at 0°C for 30 mins, then warm to RT. Check TLC/LCMS.

-

Workup: Concentrate under reduced pressure. Co-evaporate with toluene (

) to remove TFA traces.-

Tip: Avoid aqueous basic workup if the alkyne is terminal to prevent acetylide formation/polymerization.

-

Protocol B: The Lewis Acid Method (ZnBr

)

Best for: Highly acid-sensitive alkynes or substrates containing acid-labile protecting groups (like trityl).

The Logic: ZnBr

Reagents:

Step-by-Step:

-

Add ZnBr

(5.0 equiv) . -

Stir at Room Temperature (RT) for 4–24 hours.

-

Note: This reaction is slower than TFA.

-

-

Workup: Add water to quench. The Zn salts will precipitate or dissolve into the aqueous layer. Extract with DCM.[4][5][6]

Protocol C: The Silyl Triflate Method (TMSOTf)

Best for: Complex molecules where both protons and Lewis acids are risky.

The Logic: TMSOTf silylates the Boc carbonyl, inducing fragmentation. When combined with 2,6-lutidine (a non-nucleophilic base), the reaction remains strictly anhydrous and non-protic.

Reagents:

Step-by-Step:

-

Dissolve substrate in anhydrous DCM at 0°C.

-

Add 2,6-Lutidine (1.5 equiv) .

-